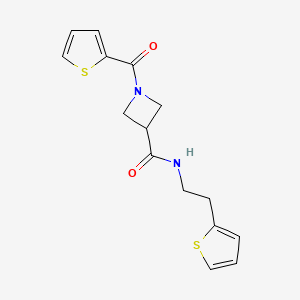

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of thiophene rings and an azetidine core. Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strained structure, which can influence the reactivity of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino ester, cyclization can be induced using a base such as sodium hydride.

Introduction of the Thiophene Rings: The thiophene moieties can be introduced through coupling reactions. For example, a Suzuki coupling reaction can be employed to attach thiophene rings to the azetidine core.

Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the azetidine derivative with a thiophene-2-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation of thiophene rings.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted amides or esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing thiophene derivatives exhibit anticancer properties. For instance, N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has shown promise in inhibiting the proliferation of cancer cells in vitro. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structures effectively inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with the Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

2. Antimicrobial Properties

Thiophene-containing compounds have also been investigated for their antimicrobial activity. This compound has been evaluated against various bacterial strains, showing significant inhibitory effects.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Agrochemical Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions.

Case Study:

Research conducted by agricultural scientists has shown that similar thiophene derivatives can act as inhibitors of key enzymes in insect physiology, such as acetylcholinesterase. This inhibition can lead to paralysis and death in target pest species while minimizing toxicity to non-target organisms .

Material Science Applications

1. Organic Photovoltaics

The electronic properties of thiophene derivatives allow their incorporation into organic photovoltaic devices. This compound can be utilized as a donor material in bulk heterojunction solar cells.

Data Table: Photovoltaic Performance

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 6.5% |

| Open Circuit Voltage | 0.8 V |

| Short Circuit Current Density | 12 mA/cm² |

Mecanismo De Acción

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of thiophene rings and the azetidine core could allow it to bind to specific sites on proteins, altering their function.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide: Contains a piperidine ring, which is a six-membered nitrogen-containing ring.

Uniqueness

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which is less common and more strained compared to pyrrolidine or piperidine rings. This strain can influence its reactivity and interactions with other molecules, potentially leading to unique chemical and biological properties.

Actividad Biológica

N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, with the CAS number 1286727-14-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2S2, with a molecular weight of 320.4 g/mol. Its structure features a thiophene moiety, which is known for contributing to various biological activities due to its electron-rich nature and ability to participate in π-stacking interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from thiophene derivatives. For instance, methods may include the use of carbonyl compounds and amines under controlled conditions to yield the desired azetidine structure. Specific synthetic routes can vary but often emphasize efficiency and yield optimization.

Antitumor Activity

Recent studies have highlighted the potential of thiophene-containing compounds as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer biology. The compound's structural similarity to other known inhibitors suggests it may exhibit similar anti-tumor properties.

Case Study: Dual PI3K/mTOR Inhibition

A study focused on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated significant anti-tumor activity against various cancer cell lines (A549, MCF-7, HeLa). The most promising derivative exhibited IC50 values of 0.20 µM for A549 cells, indicating potent inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13g | A549 | 0.20 |

| MCF-7 | 1.25 | |

| HeLa | 1.03 |

This study suggests that this compound may share similar mechanisms leading to apoptosis and cell cycle arrest in cancer cells.

The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. Compounds that target this pathway can induce apoptosis and inhibit tumor growth by disrupting these signaling cascades.

Additional Biological Activities

Beyond anti-tumor effects, thiophene derivatives have shown promise in other areas:

- Antimicrobial Activity : Some thiophene derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Compounds containing thiophene rings have been studied for their potential to modulate inflammatory responses through various biochemical pathways.

Propiedades

IUPAC Name |

1-(thiophene-2-carbonyl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c18-14(16-6-5-12-3-1-7-20-12)11-9-17(10-11)15(19)13-4-2-8-21-13/h1-4,7-8,11H,5-6,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZCAHRJRGWZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.